molecular formula C23H20N8O4 B11561659 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11561659
M. Wt: 472.5 g/mol
InChI Key: WHOYGWFVSNRUSC-ZVHZXABRSA-N
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Description

2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydrazinylidene Formation: The hydrazinylidene moiety is introduced via a condensation reaction with hydrazine derivatives.

    Final Coupling: The final step involves coupling the triazine derivative with phenol under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenolic groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: Various substitution reactions can occur, especially at the triazine ring and phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Amino derivatives are the primary products.

    Substitution: Various substituted triazine and phenol derivatives can be formed.

Scientific Research Applications

2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-aminophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
  • 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Uniqueness

The uniqueness of 2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H20N8O4/c1-35-19-12-8-17(9-13-19)26-22-27-21(25-16-6-10-18(11-7-16)31(33)34)28-23(29-22)30-24-14-15-4-2-3-5-20(15)32/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

WHOYGWFVSNRUSC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4O

Origin of Product

United States

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